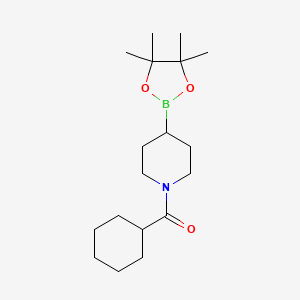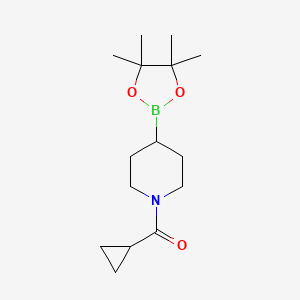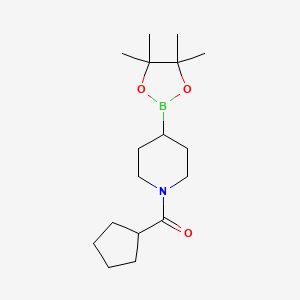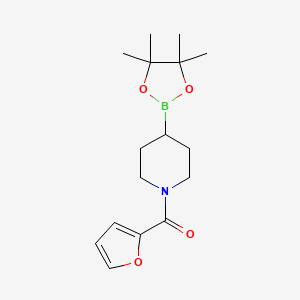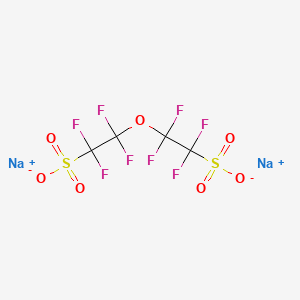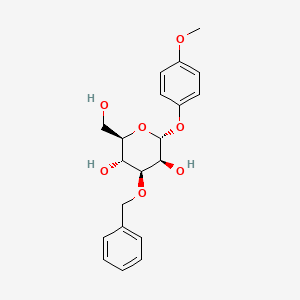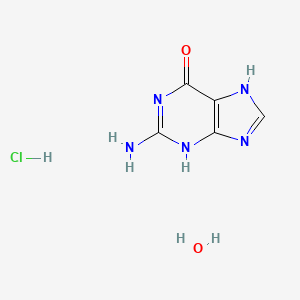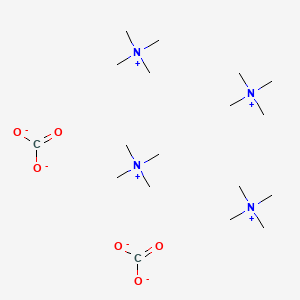
Tetramethylammonium bicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylammonium bicarbonate, also known as this compound, is a quaternary ammonium compound with the chemical formula C5H13NO3. It is a colorless crystalline solid that is highly soluble in water and organic solvents. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium bicarbonate can be synthesized through the reaction of tetramethylammonium hydroxide with carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
(CH3)4N+OH−+CO2→(CH3)4N+HCO3−
Industrial Production Methods: In industrial settings, tetramethylazanium;dicarbonate is produced by bubbling carbon dioxide gas through an aqueous solution of tetramethylammonium hydroxide. This process is carried out in a pressure reactor to enhance the efficiency of carbon dioxide absorption and reduce waste emissions .
化学反应分析
Types of Reactions: Tetramethylammonium bicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylammonium carbonate.
Reduction: It can be reduced to form tetramethylammonium hydroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the bicarbonate ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products:
Oxidation: Tetramethylammonium carbonate.
Reduction: Tetramethylammonium hydroxide.
Substitution: Various tetramethylammonium salts, depending on the nucleophile used
科学研究应用
Tetramethylammonium bicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the semiconductor industry for photolithography processes and as a cleaning agent for electronic components
作用机制
The mechanism of action of tetramethylazanium;dicarbonate involves its ability to act as a weak acid and base. It can donate or accept protons, making it an effective buffer in various chemical and biological systems. The bicarbonate ion can interact with metal ions and other compounds, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, which can influence their stability and activity .
相似化合物的比较
Tetramethylammonium hydroxide: Similar in structure but lacks the bicarbonate ion.
Tetramethylammonium chloride: Contains a chloride ion instead of a bicarbonate ion.
Tetramethylammonium fluoride: Contains a fluoride ion instead of a bicarbonate ion.
Uniqueness: Tetramethylammonium bicarbonate is unique due to its bicarbonate ion, which imparts buffering properties and makes it suitable for applications requiring pH stability. Its solubility in both water and organic solvents also enhances its versatility in various chemical processes .
属性
IUPAC Name |
tetramethylazanium;dicarbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H12N.2CH2O3/c4*1-5(2,3)4;2*2-1(3)4/h4*1-4H3;2*(H2,2,3,4)/q4*+1;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKNWOAUMCZGJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H48N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine](/img/structure/B8003511.png)
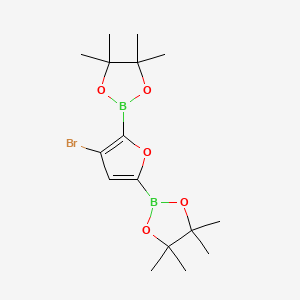
![2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B8003529.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B8003534.png)
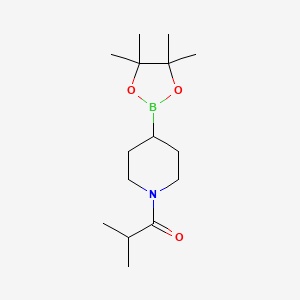
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B8003544.png)
